molecular formula C24H24BF2N7O B1192291 BDP FL tetrazine

BDP FL tetrazine

Cat. No. B1192291
M. Wt: 475.31
InChI Key: ZDYCNCTWMHFBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inverse electron demand Diels-Alder reaction (ied-DA) with tetrazines is a promising tool for the conjugation of biomolecules. The reaction takes place between tetrazine as an electron acceptor heterodiene, and a strained dienophile, such as trans-cyclooctene, cyclopropene, or some cyclooctynes. Methyltetrazine provides greater stability in buffers than unsubstituted tetrazine. The rate of its reaction with cycloalkenes still beats almost all other conjugation reaction rates by a factor of magnitudes. BDP FL is a bright dye for fluorescein (FAM) channel. Using BDP FL tetrazine, the dye can be conjugated with molecules bearing strained olefins.

Scientific Research Applications

1. Bioorthogonal Chemistry Applications

BDP FL tetrazine demonstrates significant potential in bioorthogonal chemistry. It has been used in bioorthogonal labeling and cell detection applications. Tetrazine reactions, a class of inverse electron-demand Diels–Alder reactions, are attractive for their rapid tunable reaction rate and fluorogenic properties, making them useful in elucidating biological functions and messages in vitro and in vivo (Wu & Devaraj, 2016). Also, tetrazine-based cycloadditions have been applied to live cell labeling, showing that these reactions are selective, fast in aqueous media, and suitable for in vitro labeling experiments (Devaraj, Weissleder, & Hilderbrand, 2008). Further, these reactions have applications in the imaging of glycans on live cells and in vivo imaging probes for positron emission tomography (Šečkutė & Devaraj, 2013).

2. Enhancing Regioselectivity in Hydroformylation

In organometallic chemistry, BDP ligands have been modified to enhance regioselectivity in rhodium-catalyzed hydroformylation. A series of tetraaryl bisdiazaphospholane (BDP) ligands were prepared, varying the phosphine bridge, backbone, and substituents, leading to an increased selectivity for the branched aldehyde in hydroformylation processes (Wildt, Brezny, & Landis, 2017).

3. Synthesis and Characterization

In synthesis, diverse conjugatable tetrazines, including BDP FL tetrazines, have been synthesized and characterized. This development is crucial for their application in biological studies, as different derivatives exhibit varying degrees of stability and reactivity, which can be tailored to specific bioorthogonal applications (Karver, Weissleder, & Hilderbrand, 2011).

4. Fluorescence Probes and Imaging

BDP FL tetrazine has been used to develop highly stable and water-soluble derivatives for pretargeted cancer cell labeling studies. These derivatives serve as efficient bioorthogonal moieties, confirming their utility in such applications (Wu & Devaraj, 2018). Also, a turn-on near-infrared fluorescence probe based on dibenzo[a,c]phenazine was designed for superoxide anion detection with properties such as aggregation-induced emission, making it a suitable probe for tracking endogenous superoxide anion levels in cells (Yang et al., 2018).

5. Metal-Catalyzed Synthesis

A method utilizing Lewis acid transition metal catalysts, notably divalent nickel and zinc salts, has been developed for the direct synthesis of tetrazines from nitriles, including BDP FL tetrazines. This methodology enhances the accessibility of tetrazines and facilitates their broader use, particularly in bioorthogonal conjugations (Yang et al., 2012).

properties

Molecular Formula

C24H24BF2N7O

Molecular Weight

475.31

IUPAC Name

3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)propanamide

InChI

InChI=1S/C24H24BF2N7O/c1-15-12-16(2)33-22(15)13-21-9-8-20(34(21)25(33,26)27)10-11-23(35)28-14-18-4-6-19(7-5-18)24-31-29-17(3)30-32-24/h4-9,12-13H,10-11,14H2,1-3H3,(H,28,35)

InChI Key

ZDYCNCTWMHFBDF-UHFFFAOYSA-N

SMILES

CC1=CC(C)=[N+]2C1=CC3=CC=C(CCC(NCC4=CC=C(C5=NN=C(C)N=N5)C=C4)=O)N3[B-]2(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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